2-Nitrophenyl diphenylamine
Overview
Description
2-Nitro-N,N-diphenylaniline is an organic compound with the molecular formula C12H10N2O2. It is also known by other names such as diphenylamine, 2-nitro-; o-nitro-N-phenylaniline; and o-nitrodiphenylamine . This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as 4,4′-(naphtho[2,3-c][1,2,5]thiadiazole-4,9-diyl)bis(n,n-diphenylaniline) (nz2tpa) and 4,4′-(naphtho[2,3-c][1,2,5]oxadiazole-4,9-diyl)bis(n,n-diphenylaniline) (no2tpa) have been studied for their photophysical properties . These compounds are used in the development of organic light-emitting diodes (OLEDs) and other opto-electronic devices .
Mode of Action
It’s worth noting that similar compounds like nz2tpa and no2tpa show unique features of near-infrared (nir) emission, aggregation-induced emission, and hybridized local and charge transfer (hlct) excited states . These properties suggest that 2-Nitro-N,N-diphenylaniline may also interact with its targets in a similar manner, leading to changes in their photophysical properties.
Biochemical Pathways
Compounds with similar structures have been shown to affect the photophysical properties of materials, suggesting that they may interact with biochemical pathways related to light absorption and emission .
Result of Action
Similar compounds have been shown to exhibit high luminescence efficiency and long exciton lifetime, especially when used in oleds . This suggests that 2-Nitro-N,N-diphenylaniline may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the performance of similar compounds can be influenced by factors such as the solid-state effect (sse), which considers the amorphous structure of emitters
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds can undergo nitroreduction, a critical metabolic pathway for drugs and environmental chemicals . This process could potentially involve enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that nitro compounds can undergo nitroreduction, a process that could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2-Nitro-N,N-diphenylaniline may be involved in nitroreduction, a critical metabolic pathway for drugs and environmental chemicals . This process could potentially involve various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Preparation Methods
The synthesis of 2-Nitro-N,N-diphenylaniline typically involves the nitration of diphenylamine. One common method is the nitration-reduction pathway, where diphenylamine undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial production methods often involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .
Chemical Reactions Analysis
2-Nitro-N,N-diphenylaniline undergoes various chemical reactions, including:
Scientific Research Applications
2-Nitro-N,N-diphenylaniline has several applications in scientific research:
Photochemical Reactions: It serves as a model compound for studying photochemical reactions of nitroaromatic compounds.
Nucleophilic Aromatic Substitution: It is used to investigate nucleophilic aromatic substitution reactions, particularly those involving the nitro group.
Charge-Transfer Dyes: The compound is used in the development of charge-transfer dyes, where its electronic properties are exploited for applications in dye-sensitized solar cells and other optoelectronic devices.
Organic Field-Effect Transistors: It is utilized in the synthesis of donor-acceptor conjugated polymers for organic field-effect transistors, which are essential components in flexible electronic devices.
Comparison with Similar Compounds
2-Nitro-N,N-diphenylaniline can be compared with other nitroaromatic compounds such as:
4-Nitro-N,N-diphenylaniline: Similar in structure but with the nitro group in the para position, affecting its electronic properties and reactivity.
2-Nitroaniline: Lacks the diphenylamine moiety, resulting in different chemical behavior and applications.
2-Nitrodiphenylamine: Another name for 2-Nitro-N,N-diphenylaniline, highlighting its structural similarity.
The uniqueness of 2-Nitro-N,N-diphenylaniline lies in its specific substitution pattern, which influences its reactivity and makes it suitable for specialized applications in photochemistry and organic electronics.
Properties
IUPAC Name |
2-nitro-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMPJYRISCFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554995 | |
Record name | 2-Nitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53013-38-0 | |
Record name | 2-Nitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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